molecular formula C17H14Cl2N2O2S B15006505 [3-Amino-6-(methoxymethyl)-4-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone

[3-Amino-6-(methoxymethyl)-4-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone

Cat. No.: B15006505
M. Wt: 381.3 g/mol
InChI Key: BZVFVXRYRYQKRQ-UHFFFAOYSA-N
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Description

3-Amino-6-(methoxymethyl)-4-methylthieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound with a molecular formula of C17H15ClN2O2S It is characterized by its unique structure, which includes a thienopyridine core substituted with amino, methoxymethyl, and methyl groups, along with a dichlorophenyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(methoxymethyl)-4-methylthieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the thienopyridine core, which is then functionalized through a series of reactions including nitration, reduction, and substitution to introduce the amino, methoxymethyl, and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(methoxymethyl)-4-methylthieno[2,3-b]pyridin-2-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group results in nitro derivatives, while substitution reactions can yield a variety of functionalized thienopyridine derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, 3-Amino-6-(methoxymethyl)-4-methylthieno[2,3-b]pyridin-2-ylmethanone is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, which could have implications for drug development .

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs, particularly in the treatment of diseases such as cancer and inflammatory disorders .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other materials with specialized functions .

Mechanism of Action

The mechanism of action of 3-Amino-6-(methoxymethyl)-4-methylthieno[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects .

Properties

Molecular Formula

C17H14Cl2N2O2S

Molecular Weight

381.3 g/mol

IUPAC Name

[3-amino-6-(methoxymethyl)-4-methylthieno[2,3-b]pyridin-2-yl]-(2,4-dichlorophenyl)methanone

InChI

InChI=1S/C17H14Cl2N2O2S/c1-8-5-10(7-23-2)21-17-13(8)14(20)16(24-17)15(22)11-4-3-9(18)6-12(11)19/h3-6H,7,20H2,1-2H3

InChI Key

BZVFVXRYRYQKRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=C(C=C(C=C3)Cl)Cl)N)COC

Origin of Product

United States

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